16alpha-Fluoroestradiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84693-92-5 |
|---|---|
Molecular Formula |
C18H23FO2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1 |
InChI Key |
KDLLNMRYZGUVMA-ZMSHIADSSA-N |
SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)F)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
Synonyms |
(18F)FES 16 alpha-(18)-fluoro-17 beta-estradiol 16 alpha-fluoroestradiol 16 beta-fluoroestradiol 16-alpha-(18F)fluoro-17beta-estradiol 16-fluoroestradiol 16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled 16-fluoroestradiol, (16alpha,17beta)-isomer 16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled 16alpha-(18F)fluoro-17beta-estradiol F-18 16alpha-fluoroestradiol |
Origin of Product |
United States |
Significance of Estrogen Receptor Targeting in Preclinical Research
The estrogen receptor is a critical molecule in the field of oncology, particularly in breast cancer. ki.se A majority of breast cancers, approximately 70-80%, express estrogen receptor alpha (ERα), which is a key driver of tumor initiation, growth, and progression. nih.govmdpi.commdpi.com Estrogen, by binding to ER, stimulates gene expression that controls cell proliferation and survival. nih.govmdpi.com Consequently, targeting this pathway has been a foundational strategy in cancer therapy for decades. nih.govfrontiersin.org
Preclinical research, utilizing cell lines and animal models, is fundamental to dissecting the mechanisms of ER signaling and developing new therapies. ki.senih.gov These models allow researchers to study the effects of endocrine agents like tamoxifen, which competes with estrogen for ER binding, and aromatase inhibitors, which block estrogen production. nih.gov Furthermore, preclinical studies are crucial for investigating the complex issue of endocrine resistance, where tumors stop responding to these therapies. nih.govnih.gov By studying ER-positive and ER-negative cancer cells, scientists can identify genetic and molecular differences that may predict endocrine sensitivity and metastatic potential. ki.se Non-invasive imaging of ER status in these preclinical models provides a dynamic view of receptor expression and function, which is essential for evaluating the efficacy of novel ER-targeting drugs, including selective estrogen receptor degraders (SERDs) and modulators (SERMs). frontiersin.orgamegroups.org
Evolution of Radioligands for Estrogen Receptor Studies
The journey to effectively image estrogen receptors in vivo involved a systematic evolution of radiolabeled ligands, or radioligands. nih.gov The initial challenge was to design a molecule that could bind to the estrogen receptor with high affinity and selectivity while being labeled with a suitable radionuclide for imaging. mdpi.com Early efforts explored various radionuclides, including iodine and bromine, and both steroidal and non-steroidal estrogen structures. mdpi.com
The development of PET technology spurred the need for positron-emitting radiotracers. A critical breakthrough came with the successful incorporation of fluorine-18 (B77423) (¹⁸F) into the estrogen molecule. nih.govnih.gov Fluorine-18 is a positron-emitting isotope with favorable characteristics for PET imaging. Researchers synthesized and evaluated various ¹⁸F-labeled estrogens. mdpi.com
The development process focused on creating a tracer that could accumulate sufficiently in ER-rich tissues to be visualized against background activity. nih.gov This led to the synthesis of 16α-[¹⁸F]fluoroestradiol (¹⁸F-FES) in 1984. nih.gov Preclinical evaluations in animal models demonstrated that ¹⁸F-FES binds to the estrogen receptor with very high affinity and that its uptake in ER-dependent tissues was efficient and highly selective. nih.govnih.gov This success paved the way for its use in human studies. ¹⁸F-FES remains the most extensively studied and widely used PET tracer for ER imaging, eventually leading to its approval for clinical use. mdpi.comsnmjournals.org While other ER-targeting radioligands have been and continue to be developed, including those with potential selectivity for the ERβ isoform, ¹⁸F-FES set the standard and remains the benchmark in the field. mdpi.comsnmjournals.org
Overview of 16alpha Fluoroestradiol As a Research Probe
Methodologies for Fluorine-18 (B77423) Labeling of Estrogen Analogs
The incorporation of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into the estradiol scaffold is the central challenge in producing [¹⁸F]FES. Various strategies have been developed to achieve this with high efficiency and purity. uchicago.edu
Nucleophilic Displacement Approaches
Nucleophilic substitution is the most prevalent method for producing [¹⁸F]FES. This approach typically involves a two-step process where no-carrier-added (n.c.a.) [¹⁸F]fluoride ion acts as a nucleophile to displace a suitable leaving group on an estradiol precursor. ijrmnm.comnih.gov
One of the earliest and most successful strategies involved the nucleophilic displacement of a triflate group. nih.gov A more common and robust method utilizes a cyclic sulfate (B86663) precursor, specifically 3-O-methoxymethyl-16,17-O-sulfuryl-16-epiestriol (MMSE). snmjournals.orgcapes.gov.br In this process, the [¹⁸F]fluoride ion attacks the carbon at the 16α position, leading to the stereoselective opening of the cyclic sulfate ring. capes.gov.brrsc.orgnih.gov This initial reaction is followed by an acid hydrolysis step, which removes both the methoxymethyl (MOM) protecting group at the 3-position and the opened sulfate group to yield the final [¹⁸F]FES product. snmjournals.orgcapes.gov.brualberta.ca This method is favored for its high yields and stereoselectivity. capes.gov.brnih.gov
Automated Radiosynthesis Techniques
To ensure consistent production, minimize radiation exposure, and meet the demands for clinical use, the radiosynthesis of [¹⁸F]FES has been extensively automated. ualberta.canih.gov Various commercial and custom-built automated synthesis modules are employed, often utilizing a "two-step-one-pot" strategy within a disposable cassette system. snmjournals.orgresearchgate.netnih.gov
Modules such as the GE TRACERlab (including FX F-N and MX models) and the CFN-MPS-200 have been successfully adapted for [¹⁸F]FES production. ijrmnm.comresearchgate.netnih.gov The process typically involves trapping the aqueous [¹⁸F]fluoride on an anion exchange cartridge, eluting it with a phase-transfer catalyst like Kryptofix 222 (K222) or a tetrabutylammonium (B224687) (TBA) salt, and drying the complex azeotropically. ualberta.caresearchgate.net The dried [¹⁸F]fluoride is then reacted with the precursor (e.g., MMSE) in a solvent like acetonitrile. snmjournals.orgnih.gov Following the labeling reaction, the intermediate is hydrolyzed, and the final product is purified. snmjournals.org Purification is commonly achieved using semi-preparative high-performance liquid chromatography (HPLC), followed by solid-phase extraction (SPE) to formulate the final product. snmjournals.orgresearchgate.net Some simplified methods have even been developed to allow for purification using only SPE cartridges, forgoing the need for HPLC. researchgate.net
| Synthesis Platform | Synthesis Time | Radiochemical Yield (Decay Corrected) | Purification Method |
| Home-built module | 75-80 min | 30-35% | HPLC and SPE |
| GE TRACERlab MX | 75 min | 20% | SPE only |
| GE TRACERlab FX F-N Pro | 32 min | ~38% (non-decay corrected yield was 33%) | SPE only |
| CFN-MPS-200 | 45 min | 46.7-48.7% | HPLC |
| GE TracerLab MX | ~65 min | 45.3% | HPLC |
This table presents a summary of research findings on automated [¹⁸F]FES synthesis. snmjournals.orgresearchgate.netnih.govnih.govresearchgate.net
Radiochemical Purity and Specific Activity Considerations in Research Production
For research applications, particularly in quantitative positron emission tomography (PET) imaging, achieving high radiochemical purity and specific activity is paramount. Radiochemical purity ensures that the detected signal originates from the desired radiotracer and not from radioactive impurities. For [¹⁸F]FES, production methods consistently achieve high radiochemical purity, typically greater than 95% and often exceeding 99%. ijrmnm.comnih.govsnmjournals.orgresearchgate.netresearchgate.net
Specific activity (SA), expressed in units like gigabecquerels per micromole (GBq/µmol) or curies per millimole (Ci/mmol), refers to the ratio of radioactivity to the mass of the compound. High SA is crucial to avoid saturating the target receptors (estrogen receptors in this case) with the non-radioactive ("cold") form of the compound, which would block the binding of the radiolabeled tracer. Various automated synthesis methods report high specific activities for [¹⁸F]FES, although the values can vary depending on the synthesis method, the amount of precursor used, and the initial amount of ¹⁸F-fluoride. nih.govnih.govnih.gov
| Precursor Amount | Radiochemical Purity | Specific Activity (at End of Bombardment/Synthesis) | Reference |
| Not Specified | >99% | 182–470 GBq/μmol | nih.govresearchgate.net |
| Not Specified | >99% | 182-232 GBq/µmol | snmjournals.org |
| Not Specified | >90% | >726 Ci/mmol | aacrjournals.org |
| ~1 mg | >95% | Not Reported | ijrmnm.com |
| 0.3 mg | >60% RCY (EOS) | High SA reported | nih.gov |
This table summarizes key quality control parameters from different [¹⁸F]FES production studies. ijrmnm.comsnmjournals.orgnih.govresearchgate.netnih.govaacrjournals.org
Precursor Design and Optimization for Efficient Radiosynthesis
The efficiency of [¹⁸F]FES synthesis is heavily dependent on the design of the precursor molecule. The ideal precursor should be stable, easy to synthesize, and highly reactive with [¹⁸F]fluoride under conditions that are amenable to automation, while minimizing side reactions. capes.gov.br
The most widely adopted precursor for [¹⁸F]FES production is 3-O-methoxymethyl-16,17-O-sulfuryl-16-epiestriol (MMSE). nih.govsnmjournals.orgresearchgate.net This cyclic sulfate precursor is a stable, crystalline solid that can be prepared from commercially available epiestriol. capes.gov.br It facilitates a highly efficient and stereoselective nucleophilic substitution reaction with [¹⁸F]fluoride. capes.gov.brnih.gov
Optimization studies have focused on minimizing the amount of precursor required for the reaction. Reducing the precursor mass not only is cost-effective but also helps in achieving higher specific activity. Research has demonstrated that successful synthesis can be achieved with as little as 0.3 mg of the MMSE precursor. researchgate.netnih.gov Other precursors with different leaving groups, such as triflates and tosylates, have also been investigated. nih.govnih.govmeduniwien.ac.at For instance, the use of a 16β-trifluoromethanesulfonate leaving group was an early approach, and precursors with tosylate groups have been designed to potentially enable a more direct, one-step fluorination. nih.govnih.govmeduniwien.ac.at
Estrogen Receptor Binding Characteristics and Affinities
16alpha-Fluoroestradiol ([¹⁸F]FES) is a synthetic analog of estradiol that demonstrates high-affinity binding to estrogen receptors (ERs). nih.govfda.gov Its binding affinity for the estrogen receptor is comparable to that of the endogenous hormone, estradiol. cancer.gov This characteristic allows it to serve as an effective radiotracer for imaging ER-positive tissues. nih.gov Studies have shown that the uptake of [¹⁸F]FES in tumors, as measured by positron emission tomography (PET), correlates with ER expression levels determined from biopsies. cancer.gov
In vitro studies using ER-positive breast cancer cell lines (MCF-7) have quantified the binding characteristics of [¹⁸F]FES. These studies revealed a dissociation constant (Kd) of 0.13 ± 0.02 nM and a maximum binding capacity (Bmax) of 1901 ± 89 fmol/mg. The half-maximal inhibitory concentration (IC50) was determined to be 0.085 nM. drugbank.com
The binding of [¹⁸F]FES is competitive and has been demonstrated for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). fda.gov The compound's high affinity and selective binding to ERs are foundational to its use in assessing the ER status of tumors. nih.govresearchgate.net
The relative binding affinity (RBA) of this compound for the estrogen receptor is approximately 81.3% of that of estradiol. richtlijnendatabase.nl In competitive binding assays with [³H]estradiol in MCF-7 cells, the binding affinity of FES was found to be about 57% of that of estradiol. nih.gov Another study reported an affinity for ERα that is slightly higher than that of estradiol. researchgate.net
Compared to other synthetic estrogen analogs, [¹⁸F]FES has shown favorable properties. For instance, while newer compounds like [¹⁸F]moxestrol and 4-fluoro-11β-methoxy-16α-[¹⁸F]FES have demonstrated increased ER binding, [¹⁸F]moxestrol exhibits suboptimal uptake in humans. snmjournals.orgsnmjournals.org This is likely due to its modest binding to sex hormone-binding globulin (SHBG) compared to [¹⁸F]FES. snmjournals.orgsnmjournals.org Although 4-fluoro-11β-methoxy-16α-[¹⁸F]FES has shown adequate uptake, [¹⁸F]FES remains the most extensively studied ER PET imaging agent. snmjournals.orgsnmjournals.org
The following table summarizes the comparative binding affinities of this compound and related compounds.
| Compound | Relative Binding Affinity (vs. Estradiol) | Receptor Subtype Preference | Source |
|---|---|---|---|
| This compound ([¹⁸F]FES) | 57-81.3% | ERα > ERβ (6.3 to 6-fold preference) | richtlijnendatabase.nlnih.govresearchgate.netacs.org |
| Estradiol | 100% (Reference) | - | richtlijnendatabase.nl |
| 16beta-Fluoroestradiol | Lower than 16alpha-epimer | - | nih.gov |
| [¹⁸F]moxestrol | Increased ER binding vs. [¹⁸F]FES | - | snmjournals.orgsnmjournals.org |
| 4-fluoro-11β-methoxy-16α-[¹⁸F]FES | Increased ER binding vs. [¹⁸F]FES | - | snmjournals.orgsnmjournals.org |
The stereochemistry at the 16th position of the estradiol molecule significantly influences its binding affinity for the estrogen receptor. The 16α-epimer of fluoroestradiol binds to the estrogen receptor approximately twice as effectively as the 16β-isomer. nih.govmdpi.com This stereoselectivity has led to the focused development and use of 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES) for imaging. nih.gov
Furthermore, [¹⁸F]FES demonstrates a notable preference for the estrogen receptor alpha (ERα) subtype over the estrogen receptor beta (ERβ). nih.gov Studies have reported that the binding affinity of [¹⁸F]FES for ERα is six times higher than for ERβ. researchgate.net Experiments using ERα- and ERβ-knockout mice confirmed this ERα-subtype dependence, showing a 6.3-fold preference in tissue uptake for ERα. fda.govacs.org In vitro binding assays using transfected HEK293T cells showed that [¹⁸F]FES bound with high affinity (94 nM) to ERα, with negligible binding to ERβ. nih.govthieme-connect.com This selectivity is significant as ERα is the major subtype in many estrogen-regulated cancers, and its expression levels can be a key prognostic and predictive marker. snmjournals.org
Comparative Binding Studies with Endogenous Ligands and Analogs
Ligand-Receptor Interaction Mechanisms and Specificity
The interaction between this compound and the estrogen receptor is a high-affinity, specific binding event that forms the basis of its utility in molecular imaging. snmjournals.org This binding occurs within the ligand-binding pocket of the receptor. nih.govrsna.org Upon binding, the ligand-receptor complex can initiate a cascade of cellular events, including the activation of gene transcription. drugbank.comsnmjournals.org The specificity of [¹⁸F]FES for the estrogen receptor allows for the differentiation of ER-positive and ER-negative tissues. researchgate.net
The binding of [¹⁸F]FES is highly specific to the alpha isoform of the estrogen receptor (ERα). nih.govrsna.org This specificity has been demonstrated in studies where its retention in ER-positive breast cancer is shown to be strictly dependent on an intact receptor ligand-binding pocket. nih.govrsna.org
The integrity of the estrogen receptor's ligand-binding pocket is crucial for the binding of this compound. nih.govrsna.org The D-ring of estradiol, and by extension [¹⁸F]FES, makes essential nonpolar contacts with amino acid residues within this pocket. snmjournals.org Specifically, the fluorine atom at the 16α position sits (B43327) within the deepest part of the pocket. thieme-connect.com Any mutation that disrupts the structure of this pocket can abolish or significantly reduce ligand binding.
For example, a mutation substituting glycine (B1666218) at position 521 with arginine (G521R) in the ER ligand-binding pocket completely eliminates [¹⁸F]FES binding. snmjournals.org This is because the G521 residue is critical for the nonpolar interactions that stabilize the agonist-bound conformation of the receptor. snmjournals.org The high specificity of [¹⁸F]FES binding, dependent on an intact ligand-binding pocket, underscores its utility in identifying functional ERs in vivo. nih.govrsna.orgwisc.edu
Preclinical studies using estrogen receptor mutants have provided significant insights into the binding specificity of this compound. In a key study, ER-negative MDA-MB-231 breast cancer cells were engineered to express either wild-type (WT) ERα or a mutant ERα (G521R) that is defective in estradiol binding. nih.govrsna.orgresearchgate.net While the mutant receptor was expressed and localized to the nucleus, it was transcriptionally inactive and showed a dramatic reduction in [¹⁸F]FES binding in vitro, to levels seen in the parental ER-negative cells. nih.govresearchgate.net
In vivo imaging studies in mice with tumor xenografts of these cell lines confirmed these findings. nih.govresearchgate.net There was no significant uptake of [¹⁸F]FES in the xenografts expressing the G521R mutant ER, with uptake levels similar to the ER-negative control tumors and non-specific muscle tissue. nih.govresearchgate.net These results demonstrate that the retention of [¹⁸F]FES in ER-positive tissues is strictly dependent on a functional, intact ligand-binding pocket. nih.govrsna.orgresearchgate.net
Conversely, studies on other mutations, such as those at position Y537 (Y537S and Y537C), which can lead to constitutive, ligand-independent receptor activation, showed that these mutations did not significantly abolish [¹⁸F]FES binding. snmjournals.org Although there was a slight, non-statistically significant reduction in binding affinity, tumor xenografts expressing these mutants showed similar [¹⁸F]FES uptake compared to wild-type ER. snmjournals.org
The following table presents data from preclinical studies with ER mutants.
| ER Status | Cell Line | In Vitro [¹⁸F]FES Binding | In Vivo [¹⁸F]FES Uptake (%ID/g) | Source |
|---|---|---|---|---|
| Wild-Type ERα | 231 WT ER | High | - | nih.govresearchgate.net |
| G521R Mutant ERα | 231 G521R ER | Reduced to parental cell levels | 0.49 ± 0.042 | nih.govresearchgate.net |
| ER-Negative Control | MDA-MB-231 | Low | 0.42 ± 0.051 | nih.govresearchgate.net |
| Y537S Mutant ER | - | Kd: 0.98 ± 0.54 nM | 1.45 ± 0.06 | snmjournals.org |
| Y537C Mutant ER | - | Kd: 0.24 ± 0.03 nM | 2.09 ± 0.20 | snmjournals.org |
| Wild-Type ER (for Y537 study) | - | Kd: 0.07 ± 0.03 nM | 1.68 ± 0.12 | snmjournals.org |
Role of Estrogen Receptor Ligand-Binding Pocket Integrity
Interaction with Plasma Proteins and Implications for Preclinical Distribution
After intravenous administration, this compound is extensively bound to plasma proteins, with approximately 95% of the compound being protein-bound. drugbank.comfda.gov It binds to both albumin and, significantly, to sex hormone-binding globulin (SHBG). drugbank.comsnmmi.orgnih.gov The binding to SHBG is an important factor influencing the biodistribution of [¹⁸F]FES. snmmi.org
The relative binding affinity of [¹⁸F]FES for SHBG is about 9.5% to 10% of that of estradiol. richtlijnendatabase.nlnih.gov Despite this being lower than the endogenous ligand, this level of binding is crucial for efficient transport to target tissues in humans. nih.gov In plasma, about 45% of circulating [¹⁸F]FES is bound to SHBG, although this fraction can vary depending on the individual's SHBG concentration. nih.gov The transfer of the tracer between albumin and SHBG is rapid, ensuring that equilibrium is maintained as it circulates. nih.gov
The importance of SHBG binding for effective in vivo distribution is highlighted by comparative studies. For example, the radiotracer [¹⁸F]fluoromoxestrol (βFMOX), which has a very low binding affinity for SHBG (0.037%), showed poor distribution properties in humans, in stark contrast to the excellent target uptake of [¹⁸F]FES. nih.gov This suggests that significant binding to SHBG is necessary for the efficient transport of these labeled estrogens to their target sites. nih.gov It's also important to note that some preclinical animal models, such as rodents, lack SHBG, which can affect how labeled estrogen binding in these models translates to humans. scispace.com
Sex Hormone-Binding Globulin (SHBG) Interactions
This compound ([¹⁸F]FES), a fluorinated analog of estradiol, demonstrates a significant interaction with sex hormone-binding globulin (SHBG), a plasma protein that binds and transports sex steroids. snmmi.orgacnmonline.org This binding is a critical determinant of [¹⁸F]FES's biodistribution and its availability to target tissues expressing estrogen receptors (ER). snmmi.orgacnmonline.org
Research indicates that [¹⁸F]FES binds to SHBG with a moderate affinity. fda.gov The relative binding affinity (RBA) of [¹⁸F]FES for SHBG has been reported to be approximately 9.5% to 10% of that of estradiol, which is the primary endogenous ligand for SHBG. richtlijnendatabase.nlnih.gov Another study noted a 20-40 fold decrease in SHBG-binding affinity for FES compared to estradiol. researchgate.net Despite this lower affinity compared to estradiol, the interaction is substantial enough to influence its pharmacokinetics.
Studies have shown that a significant portion of circulating [¹⁸F]FES is bound to SHBG. On average, about 45% of [¹⁸F]FES in the plasma is bound to this protein, a fraction that is similar to estradiol and is dependent on the concentration of SHBG in the plasma. richtlijnendatabase.nlnih.gov This binding is thought to be essential for the efficient transport of [¹⁸F]FES to target sites in humans. nih.gov Evidence suggests that for estrogen and androgen radiopharmaceuticals, significant SHBG binding is a prerequisite for good target tissue uptake in species where SHBG is present, such as primates. snmjournals.org An illustrative case is the comparison with 16β-fluoromoxestrol, a compound with low SHBG affinity, which failed to effectively image ER-positive tumors in human trials despite promising results in rats (which lack SHBG). snmjournals.org This highlights the crucial role of SHBG in the delivery of [¹⁸F]FES.
The binding capacity of SHBG is generally sufficient to avoid saturation when [¹⁸F]FES is systemically mixed with plasma. nih.gov However, there is a possibility of local saturation of SHBG at the site of intravenous injection. acnmonline.orgnih.gov
Structural modifications to the this compound molecule can significantly alter its affinity for SHBG. For instance, the addition of a 2-fluoro substituent has been shown to increase the affinity for SHBG, while the introduction of an 11β-methoxy group leads to a substantial decrease in binding affinity. nih.gov
Table 1: Relative Binding Affinity (RBA) of this compound and Related Compounds for SHBG
| Compound | Relative Binding Affinity (RBA) for SHBG (%) (Estradiol = 100%) |
| This compound (FES) | 9.5 nih.gov |
| This compound (FES) | 10 richtlijnendatabase.nl |
| This compound (FES) | 4.5 researchgate.net |
| 16β-fluoromoxestrol | 0.037 nih.gov |
Albumin Binding Effects
In addition to its interaction with SHBG, this compound also binds to albumin, another major protein in the blood plasma. nih.govcancer.gov While SHBG is a high-affinity, low-capacity binding protein for sex steroids, albumin is characterized by low affinity but high capacity. cancer.gov
Following intravenous administration, a very high percentage of this compound becomes bound to plasma proteins. It is estimated that approximately 95% of the compound is protein-bound, with this binding distributed between both albumin and SHBG. drugbank.compharmaoffer.com The binding of [¹⁸F]FES to albumin is considered a component of its nonspecific binding. mdpi.com
Table 2: Plasma Protein Binding of this compound
| Parameter | Finding |
| Total Plasma Protein Binding | Approximately 95% drugbank.compharmaoffer.com |
| Binding Proteins | Albumin and Sex Hormone-Binding Globulin (SHBG) nih.govdrugbank.compharmaoffer.com |
| Circulating [¹⁸F]FES Bound to SHBG | Approximately 45% richtlijnendatabase.nlnih.gov |
Preclinical in Vivo Evaluation and Quantitative Methodologies of 16alpha Fluoroestradiol
Animal Model Selection and Experimental Design for Receptor Imaging
The selection of appropriate animal models is critical for the preclinical assessment of receptor-targeted radiopharmaceuticals like [¹⁸F]FES. The experimental design must consider the expression of the target receptor and the biological question being addressed.
Rodent Models for Estrogen Receptor Expression Studies
Rodent models, particularly rats, have been fundamental in the initial in vivo evaluation of [¹⁸F]FES. nih.gov Immature female rats are often used due to their high levels of estrogen receptors in organs like the uterus and ovaries, providing a robust system to study receptor-specific uptake. nih.govmdpi.com
Studies in these models have demonstrated that the uptake of [¹⁸F]FES in ER-dependent tissues is efficient and selective. nih.gov For instance, biodistribution studies in immature female rats show high uptake of [¹⁸F]FES in the uterus and ovaries, which can be significantly blocked by the co-administration of unlabeled estradiol (B170435), confirming the receptor-mediated mechanism. mdpi.com
A key consideration in these models is the potential for flow-limited uptake in receptor-rich tissues. In tissues with very high receptor concentrations, such as the rat uterus, the delivery of the radiotracer by blood flow can become the rate-limiting step, rather than the receptor concentration itself. nih.gov This phenomenon suggests that while these tissues are excellent for demonstrating receptor specificity, tissues with lower ER content might better represent the receptor concentrations found in most human breast tumors. nih.gov
The following table summarizes key findings from rodent model studies:
| Animal Model | Key Tissues Studied | Primary Findings | Reference |
| Immature Female Rats | Uterus, Ovaries | High, selective, and blockable uptake of [¹⁸F]FES, confirming ER-mediated accumulation. | nih.govmdpi.com |
| Rats | Brain | [¹⁸F]FES can be used to measure ERs in brain regions with high receptor densities. | snmjournals.org |
| Rats | Uterus, Ovary, Muscle | Demonstrated saturation of specific uptake at different dose levels and flow-limited uptake in receptor-rich tissues. | nih.gov |
Biodistribution and Pharmacokinetics in Preclinical Systems
Understanding the biodistribution and pharmacokinetics of [¹⁸F]FES in preclinical models is essential for interpreting imaging data and predicting its behavior in humans.
Organ Uptake and Retention Profiles
Biodistribution studies in various animal models, including rats and mice, have consistently shown high uptake of [¹⁸F]FES in ER-rich tissues. nih.govmdpi.comnih.gov In female Swiss mice, for example, significant uptake is observed in the uterus, an organ with high ER expression. redalyc.org
Besides the target organs, the liver shows high initial uptake due to its role in steroid metabolism. redalyc.orgrxlist.com The radiotracer and its metabolites are then cleared through the hepatobiliary and urinary systems, leading to activity in the intestines and bladder. redalyc.orgrxlist.com
The specificity of uptake is confirmed by blocking studies. Pre-treatment with a competitive ER inhibitor like fulvestrant (B1683766) or an excess of unlabeled estradiol leads to a significant reduction in [¹⁸F]FES accumulation in ER-positive tumors and tissues, while uptake in non-target organs remains largely unaffected. mdpi.comnih.gov
A summary of organ uptake findings is presented below:
| Animal Model | Organs with High Uptake | Clearance Pathways | Reference |
| Female Swiss Mice | Uterus, Liver, Intestines | Hepatobiliary and Urinary | redalyc.org |
| Rats | Uterus, Ovaries | - | nih.govmdpi.com |
| Nude Mice with Tumors | ER+ Tumors, Liver | Hepatobiliary | mdpi.comnih.gov |
Quantitative Positron Emission Tomography (PET) Imaging Methodologies in Preclinical Research
Preclinical PET imaging allows for the non-invasive, quantitative assessment of [¹⁸F]FES biodistribution and tumor uptake over time. nih.govwisc.edu Small-animal PET scanners provide the necessary spatial resolution to visualize and quantify radioactivity in the small organs and tumors of rodents. snmjournals.orgsnmjournals.org
Quantitative analysis of PET images typically involves drawing regions of interest (ROIs) over tumors and various organs to calculate the tracer uptake, often expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.govnih.gov This quantitative data allows for direct comparison of tracer uptake between different groups, for example, in ER+ versus ER- tumors or in treated versus untreated animals. nih.govsnmjournals.org
PET imaging studies in xenograft-bearing mice have demonstrated a strong correlation between [¹⁸F]FES uptake measured by PET and the ER status of the tumors. researchgate.netwisc.edu Furthermore, dual-tracer imaging protocols have been developed, for instance, using [¹⁸F]FES sequentially with a tracer for another receptor like HER2, to provide a more comprehensive molecular phenotype of the tumor in a single imaging session. nih.gov
The following table highlights key aspects of quantitative PET imaging methodologies:
| Imaging Aspect | Methodology | Application in [¹⁸F]FES Research | Reference |
| Image Acquisition | Static or dynamic PET scans using small-animal scanners. | Acquisition of images at specific time points post-injection to assess uptake and retention. | nih.govsnmjournals.org |
| Quantification | Region of Interest (ROI) analysis to determine %ID/g. | Comparison of tracer uptake in tumors and organs under different experimental conditions. | nih.govnih.gov |
| Dual-Tracer Imaging | Sequential administration of [¹⁸F]FES and another radiotracer (e.g., for HER2). | Simultaneous phenotyping of multiple molecular targets within the tumor. | nih.gov |
Image Acquisition and Reconstruction Techniques in Small Animal PET
The in vivo evaluation of 16alpha-Fluoroestradiol ([¹⁸F]FES) in preclinical settings predominantly relies on small-animal Positron Emission Tomography (PET). This non-invasive imaging modality allows for the longitudinal study of estrogen receptor (ER) expression in animal models of diseases, most notably breast cancer. nih.govredalyc.org Protocols for image acquisition typically involve fasting the animals for a period, such as 4-6 hours, with ad libitum access to water before the study. aben.com.br Anesthesia, commonly isoflurane, is administered to immobilize the animal during the scan. aben.com.br
Static PET acquisitions are commonly performed, often with multiple bed positions to cover the entire animal. aben.com.br The images are then reconstructed using algorithms like the Maximum Likelihood Expectation Maximization (MLEM) 3D algorithm. aben.com.br These techniques enable the visualization and quantification of [¹⁸F]FES uptake in various tissues and tumors.
Voxel-Based Quantification and Standardized Uptake Value (SUV) Assessment
A key quantitative metric derived from [¹⁸F]FES PET scans is the Standardized Uptake Value (SUV). SUV normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the body weight of the animal, providing a semi-quantitative measure of tracer uptake. The maximum SUV (SUVmax) within a lesion is frequently used to quantify ER expression. plos.org Lesions with an SUVmax greater than a certain threshold, often cited as 1.5, are typically considered ER-positive. plos.orgnih.govresearchgate.net
It is important to note that lesions smaller than the spatial resolution limits of the PET scanner (e.g., <1.5 cm) may be excluded from analysis due to partial-volume effects, which can lead to an underestimation of the true radioactivity concentration. plos.orgnih.gov In addition to body weight normalization, lean body mass adjusted SUV (SUL) may also be used for quantification. clinicaltrials.gov For detailed analysis, ROIs are drawn over tumors and various organs to obtain quantitative uptake values. snmjournals.orgsnmjournals.org
Kinetic Modeling Approaches for Receptor Occupancy and Density Estimation
Kinetic modeling provides a more sophisticated method for analyzing dynamic [¹⁸F]FES PET data, offering the potential to estimate parameters such as receptor density and occupancy. These models utilize the time course of tracer concentration in tissue and a blood or plasma input function to describe the tracer's delivery, binding, and clearance. snmjournals.orgturkupetcentre.net
Different kinetic models can be applied depending on the specific research question. For instance, Logan graphical analysis with a metabolite-corrected plasma curve as an input function has been used to study drug occupancy in the brain. turkupetcentre.net In preclinical rat studies, a two-tissue compartment model (2TCM) has been employed to calculate the volume of distribution (VT). turkupetcentre.net Furthermore, reference tissue models, using a region devoid of specific binding as an input function, can be used to estimate binding potential. turkupetcentre.net These advanced quantitative techniques allow for a more detailed in vivo characterization of ER kinetics and can be instrumental in preclinical drug development to assess the efficacy of ER-targeted therapies. snmjournals.orgresearchgate.net
Assessment of Estrogen Receptor Expression and Heterogeneity in Preclinical Systems
[¹⁸F]FES PET imaging is a powerful tool for the non-invasive, whole-body assessment of ER expression and its heterogeneity in preclinical models. wisc.edunih.gov This capability is crucial as variations in ER status between a primary tumor and its metastases can significantly impact therapeutic decisions. nih.govscielo.br
Correlation with Ex Vivo Receptor Quantification Methods
A significant body of preclinical research has focused on validating [¹⁸F]FES PET as a reliable surrogate for ex vivo measures of ER expression. Studies have consistently demonstrated a strong correlation between in vivo [¹⁸F]FES uptake, quantified by SUV, and ex vivo ER quantification by methods such as immunohistochemistry (IHC) and radioligand binding assays. snmjournals.orgnih.govresearchgate.net
For instance, research has shown that [¹⁸F]FES uptake correlates well with ER concentrations and the Allred score, a semi-quantitative system used for IHC. nih.gov One study reported an excellent agreement (r = 0.99) between a computerized IHC index and partial-volume-corrected [¹⁸F]FES SUVs. nih.gov This strong correlation supports the use of [¹⁸F]FES PET as a non-invasive method to assess the ER status of tumors throughout the body. nih.govnih.gov
In a study using ER-negative breast cancer cells engineered to express either wild-type or a mutant, non-binding form of ERα, in vivo [¹⁸F]FES uptake was only observed in the wild-type ERα xenografts. wisc.edursna.org This demonstrated the high specificity of [¹⁸F]FES for functional ERα and its ability to distinguish between ER-positive tumors that can and cannot bind estradiol. wisc.edursna.org
Table 1: Correlation of In Vivo [¹⁸F]FES Uptake with Ex Vivo ER Quantification in Preclinical Models
| Animal Model | In Vivo Metric | Ex Vivo Method | Key Finding | Reference |
|---|---|---|---|---|
| Rat with DMBA-induced mammary tumor | Selective uptake | Not specified | Demonstrated selective uptake in ERα-positive tumor. | nih.gov |
| Mice with breast cancer xenografts | SUV | Immunohistochemistry (IHC) | Good correlation between [¹⁸F]FES uptake and ER expression. | researchgate.net |
| Mice with ER-positive and ER-knockdown breast tumors | Quantitative PET imaging | Not specified | Successfully differentiated between ER-positive and ER-knockdown tumors. | snmjournals.org |
| Mice with ERα wild-type and mutant xenografts | [¹⁸F]FES uptake (%ID/g) | In vitro cell uptake assay | [¹⁸F]FES retention is dependent on an intact receptor ligand-binding pocket. | wisc.edursna.org |
Spatiotemporal Heterogeneity Studies in Animal Models
[¹⁸F]FES PET is uniquely suited to investigate the spatiotemporal heterogeneity of ER expression in preclinical animal models. wisc.edunih.gov This refers to the variation in ER expression across different tumor lesions within the same animal (spatial heterogeneity) and changes in ER expression over time, for example, in response to therapy (temporal heterogeneity). nih.gov
Animal models of breast cancer have been instrumental in demonstrating this heterogeneity. For example, different human breast cancer cell lines (e.g., MCF-7, T-47D) and murine mammary carcinomas, when grown as tumors in animals, can be evaluated for their ER status using [¹⁸F]FES PET. nih.gov Studies have shown that even within the same animal, different metastatic lesions can exhibit varying levels of [¹⁸F]FES uptake, reflecting heterogeneous ER expression. nih.gov This is of significant clinical relevance, as discordance in ER status between primary and metastatic tumors occurs in a substantial percentage of patients. rsna.org
Longitudinal [¹⁸F]FES PET imaging allows for the monitoring of changes in ER expression over time. This is particularly valuable for assessing the pharmacodynamic effects of endocrine therapies. For instance, serial imaging can demonstrate a reduction in [¹⁸F]FES uptake following treatment with ER antagonists, providing in vivo evidence of target engagement and response. researchgate.net
Table 2: Preclinical Studies of ER Heterogeneity using [¹⁸F]FES PET
| Study Focus | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Comparison of different breast cancer models | Mice with various human and murine breast cancer cell lines | Different tumor models showed varying levels of [¹⁸F]FES uptake, reflecting their intrinsic ER expression levels. | nih.gov |
| Assessment of ER functionality | Mice with wild-type and mutant ERα xenografts | [¹⁸F]FES PET can identify ER-positive tumors that lack receptor-binding functionality, highlighting a form of functional heterogeneity. | wisc.edursna.org |
| Pharmacodynamic assessment of therapy | Mice with ER+ breast cancer model | [¹⁸F]FES PET can be used to interrogate ER occupancy and degradation following treatment with a selective estrogen receptor degrader (SERD). | researchgate.net |
| Investigating impact of endogenous hormones | Female rats (proestrous vs. ovariectomized) | Endogenous estrogen levels can affect [¹⁸F]FES uptake, a factor to consider in spatiotemporal studies. | snmjournals.org |
Structure Activity Relationship Studies and Analog Development for Research Applications
Modifications for Enhanced Target-to-Background Ratios in Preclinical Imaging
A significant challenge with early estrogen-based radiotracers, including [¹⁸F]FES, is achieving a high target-to-background ratio. This ratio is crucial for clearly visualizing ER-positive tissues against surrounding tissues. High background signals can arise from rapid metabolism of the tracer and its non-specific binding to other proteins or tissues. snmjournals.org
Research has focused on chemical modifications to the estradiol (B170435) scaffold to address these issues. One of the most successful approaches has been the development of 4-fluoro-11β-methoxy-16α-¹⁸F-fluoroestradiol ([¹⁸F]4FMFES). nih.gov This analog was designed with two key modifications to the [¹⁸F]FES structure:
Addition of a non-radioactive fluorine atom at the C-4 position: This was intended to improve the in vivo stability of the molecule. nih.gov
Addition of an 11β-methoxy group: This moiety was added to decrease non-specific binding to plasma proteins like sex hormone-binding globulin (SHBG). nih.gov Reduced binding to these proteins can facilitate faster release from the blood, lowering background activity. nih.govsnmjournals.org
| Feature | 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES) | 4-fluoro-11β-methoxy-16α-¹⁸F-fluoroestradiol ([¹⁸F]4FMFES) |
| Key Structural Feature | Fluorine-18 (B77423) at 16α position | Fluorine-18 at 16α, non-radioactive fluorine at C-4, methoxy (B1213986) group at 11β |
| Binding to SHBG | Binds to plasma globulins like SHBG snmjournals.org | Reduced binding affinity to SHBG nih.gov |
| Blood Clearance | Slower blood clearance mdpi.com | Faster blood clearance nih.govmdpi.com |
| Background Activity | Higher nonspecific background activity snmjournals.org | Lower background activity, especially in blood pool nih.gov |
| Tumor-to-Background Ratio | Lower | Higher nih.govsnmjournals.org |
| Image Quality | Good, but can be limited by background signal snmjournals.org | Substantially improved tumor contrast and image quality nih.gov |
Design of Next-Generation Estrogen Receptor Radiotracers
The insights gained from developing analogs like [¹⁸F]4FMFES have informed the design principles for the next generation of ER radiotracers. The primary goals are to create agents with superior imaging properties, including higher binding affinity and selectivity for the ER, improved metabolic stability, and optimized pharmacokinetics for better image contrast. nih.govnih.gov
The design strategy often involves a multi-pronged approach:
Enhancing Metabolic Stability: As seen with [¹⁸F]4FMFES, strategic substitutions can protect the molecule from rapid metabolism. nih.gov This leads to a higher percentage of the intact tracer in circulation, available to bind to the target receptors. nih.gov
Reducing Nonspecific Binding: Modifications that lower the affinity for plasma proteins, such as the 11β-methoxy group in [¹⁸F]4FMFES, are crucial. nih.gov This reduces the background signal from the blood pool, a major challenge for steroid-based tracers. snmjournals.org
Exploring Different Scaffolds: Beyond the steroidal backbone of estradiol, researchers are exploring novel non-steroidal scaffolds. elifesciences.org This includes the development of Selective Estrogen Receptor Degraders (SERDs), Proteolysis Targeting Chimeras (PROTACs), Complete Estrogen Receptor Antagonists (CERANs), and Selective Estrogen Receptor Covalent Antagonists (SERCAs). nih.govscienceopen.com These next-generation agents aim not only to image but also to therapeutically target the estrogen receptor, particularly in cases of drug resistance. nih.govscienceopen.com
The development of [¹⁸F]4FMFES serves as a prime example of successful rational drug design in this field. It emerged from a series of derivatives where a combination of 4-fluoro and 11β-methoxy substitutions on the [¹⁸F]FES molecule yielded the highest uterine uptake and uterus-to-blood ratios in preclinical rat models. nih.gov This systematic approach, evaluating the biological effect of each modification, is fundamental to discovering next-generation radiotracers. snmjournals.org
Mechanistic Insights from 16alpha Fluoroestradiol Research
Probing Estrogen Receptor Functional Status in Preclinical Models
The utility of 16alpha-fluoroestradiol in research is fundamentally linked to its ability to assess the functional status of the estrogen receptor. Preclinical studies have firmly established that its uptake is dependent on the presence of viable, ligand-accessible estrogen receptors.
In vitro studies using the ER-positive human breast cancer cell line, MCF-7, have quantified the binding characteristics of [¹⁸F]FES. These studies demonstrate a high affinity for the estrogen receptor, which is a prerequisite for its function as an imaging agent that reflects receptor status. drugbank.com The binding affinity of FES was reported to be approximately 57% of that of estradiol (B170435) in MCF-7 cells. nih.gov
Table 1: In Vitro Binding Characteristics of [¹⁸F]Fluoroestradiol in MCF-7 Cells
| Parameter | Value | Description |
| Dissociation Constant (Kd) | 0.13 ± 0.02 nM | A measure of binding affinity; lower values indicate higher affinity. |
| Maximal Binding Sites (Bmax) | 1901 ± 89 fmol/mg | Represents the total concentration of receptor sites in the tissue. |
| Inhibitory Concentration (IC50) | 0.085 nM | The concentration of the ligand required to inhibit 50% of specific binding. |
| Data sourced from studies on the ER-positive MCF-7 cell line. drugbank.com |
Research using more complex preclinical models has further solidified the role of [¹⁸F]FES in probing ER functional status. A pivotal study utilized ER-negative MDA-MB-231 breast cancer cells genetically engineered to express either wild-type (WT) ERα or a mutant ERα (G521R) defective in estradiol binding. rsna.orgnih.gov While both cell lines showed appropriate ER protein expression, subsequent in vivo imaging of tumor xenografts in mice revealed a stark difference in [¹⁸F]FES uptake. rsna.orgnih.gov
The xenografts with the wild-type receptor showed significant [¹⁸F]FES accumulation, whereas the tumors with the non-binding mutant receptor showed negligible uptake, similar to the ER-negative control group. nih.gov This demonstrates that [¹⁸F]FES retention is strictly dependent on an intact and functional receptor ligand-binding pocket, allowing researchers to distinguish between mere receptor presence and actual receptor functionality. rsna.orgnih.gov
Table 2: [¹⁸F]FES Uptake in Preclinical Xenograft Models with Different ER Functional Status
| Xenograft Model | Estrogen Receptor (ER) Status | Mean [¹⁸F]FES Uptake (% Injected Dose/gram) |
| MCF-7 | ER-Positive (Endogenous) | 2.1 ± 0.20 |
| 231 WT ER | ER-Positive (Wild-Type, Engineered) | 1.8 ± 0.12 |
| 231 G521R ER | ER-Positive (Mutant, Non-binding) | 0.49 ± 0.042 |
| MDA-MB-231 | ER-Negative (Parental Control) | 0.42 ± 0.051 |
| This table summarizes findings from a study comparing [¹⁸F]FES uptake in xenografts with functional versus non-functional estrogen receptors. nih.gov |
Studies in rat models have also shown that [¹⁸F]FES uptake is highly specific to ER-rich target tissues like the uterus and ovaries. nih.gov This uptake can be significantly reduced by pretreating the animals with anti-estrogen compounds such as tamoxifen, further confirming that the tracer's accumulation is a direct measure of functional ER binding. nih.gov
Pharmacodynamic Assessment of Estrogen Receptor Modulation in Research Studies
A significant application of this compound in research is for the pharmacodynamic assessment of ER-targeted therapies. Serial imaging with [¹⁸F]FES allows for the quantitative measurement of changes in receptor availability induced by modulating agents like selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). nih.govaacrjournals.org
Preclinical research has effectively used [¹⁸F]FES PET to visualize and quantify the dose-dependent effects of ER antagonists. In one key study, mice with ER-positive MCF7 tumor xenografts were treated with varying doses of the SERD fulvestrant (B1683766). nih.govnih.gov Subsequent [¹⁸F]FES PET imaging revealed a significant, dose-dependent reduction in tracer uptake in the tumors. nih.govnih.gov
The medium- and high-dose fulvestrant groups showed a dramatic decrease in [¹⁸F]FES uptake compared to the vehicle and low-dose groups, directly reflecting the drug's mechanism of blocking and degrading the estrogen receptor. nih.gov These imaging results correlated with a decrease in ERα protein levels measured in the resected tumors. nih.gov This demonstrates that [¹⁸F]FES uptake mirrors the dose-dependent changes in functional ER expression and can track the early efficacy of ER blockade or degradation. nih.govnih.gov
Table 3: Pharmacodynamic Effect of Fulvestrant on [¹⁸F]FES Uptake in MCF7 Xenografts
| Treatment Group | Mean Tumor [¹⁸F]FES Uptake (SUVmean) | Percent Reduction vs. Vehicle |
| Vehicle (Control) | 0.33 ± 0.02 | 0% |
| Low-Dose Fulvestrant (0.05 mg) | 0.33 ± 0.04 | 0% |
| Medium-Dose Fulvestrant (0.5 mg) | 0.19 ± 0.03 | ~42.4% |
| High-Dose Fulvestrant (5 mg) | 0.14 ± 0.02 | ~57.6% |
| Data from a preclinical study assessing ER blockade with fulvestrant. SUVmean (mean standardized uptake value) is a quantitative measure of tracer uptake. nih.gov |
These research findings highlight the power of [¹⁸F]FES as a pharmacodynamic biomarker. It provides a non-invasive method to confirm that an ER-targeted drug is reaching its target and exerting the intended biological effect, which is valuable for guiding the development of new therapies. aacrjournals.orgnih.gov Research studies have used this technique to explore the in vivo effects of various endocrine agents, including tamoxifen, fulvestrant, and aromatase inhibitors, revealing differences in their pharmacodynamic profiles. aacrjournals.org
Investigating Receptor Heterogeneity as a Biological Phenomenon in Research Models
Estrogen receptor expression can be highly variable, a phenomenon known as heterogeneity. This can occur between different tumor sites within the same host (inter-tumoral heterogeneity) or even among cells within a single tumor (intra-tumoral heterogeneity). snmmi.orgnih.gov [¹⁸F]FES PET is a powerful tool in preclinical research for investigating this biological phenomenon non-invasively across an entire organism. snmmi.org
Research models involving different human breast cancer cell lines, each with distinct characteristics, have been used to study ER heterogeneity. nih.gov For instance, animal models bearing xenografts from various cell lines like MCF-7 and T-47D (both ER-positive) versus MDA-MB-231 (ER-negative) allow for the direct comparison of [¹⁸F]FES uptake and its correlation with known ER status. mdpi.com Studies have evaluated such models to assess their suitability for tracking tumor response and changes in ER expression over time. nih.gov
Table 4: Preclinical Breast Cancer Models Used in [¹⁸F]FES Research
| Cell Line | Estrogen Receptor (ER) Status | Progesterone Receptor (PR) Status | Typical Use in [¹⁸F]FES Research |
| MCF-7 | Positive | Positive | Standard model for ER-positive cancer; used in pharmacodynamic and functional status studies. drugbank.comnih.gov |
| T-47D | Positive | Positive | Alternative ER-positive model, sometimes used to confirm findings or study heterogeneity. nih.govmdpi.com |
| MDA-MB-231 | Negative | Negative | Standard ER-negative control to establish specificity of [¹⁸F]FES uptake. nih.govmdpi.com |
| This table summarizes common cell lines used as xenograft models in preclinical [¹⁸F]FES imaging studies. |
Furthermore, research using [¹⁸F]FES has provided critical insights into functional heterogeneity. As demonstrated in the study with mutant ERα (G521R), [¹⁸F]FES imaging can identify tumors that may be ER-positive according to traditional ex-vivo assays (like immunohistochemistry) but lack receptor-binding functionality in the in-vivo setting. rsna.orgnih.gov This distinction is crucial, as the presence of the receptor protein does not guarantee it is functional and driving tumor growth. snmmi.org By visualizing the distribution and functional status of ER across all tumor sites in a research model, [¹⁸F]FES allows for a comprehensive investigation of receptor heterogeneity as a complex biological phenomenon. nih.gov
Future Directions and Emerging Research Avenues for 16alpha Fluoroestradiol
Exploration of 16alpha-Fluoroestradiol in Non-Mammary Gland Estrogen Receptor Expressing Tissues in Research Models
While extensively validated in breast cancer, the application of [¹⁸F]FES is under investigation for imaging other tissues that express estrogen receptors. ajronline.orgnih.gov Since the tracer's uptake mechanism is based on the presence of ER, any tissue or malignancy expressing these receptors is a potential target for imaging. drugbank.com This opens avenues for research in gynecology, oncology, and other fields where estrogen signaling is relevant.
Research models have demonstrated [¹⁸F]FES uptake in non-mammary tissues such as the uterus and ovaries. mdpi.comfda.gov Preclinical biodistribution studies in rats showed significant, blockable uptake in the uterus and ovaries, confirming the tracer's ability to target ER in these organs. mdpi.com This foundational research supports the clinical exploration of [¹⁸F]FES in cancers originating from these tissues. For instance, studies have begun to use PET imaging to detect ER-positive lesions in patients with uterine and ovarian cancers. researchgate.net A current clinical trial is actively investigating the use of [¹⁸F]FES PET/CT for detecting estrogen receptors in recurrent or metastatic uterine cancer. cancer.gov
The potential applications extend to various other malignancies and conditions where ER expression is a factor. However, research in these non-breast cancer applications is still in early phases, and further investigation is considered a key future direction. ajronline.orgnih.gov
| Research Area | Tissue/Organ | Key Findings/Objective |
| Gynecologic Oncology | Uterus, Ovaries | PET imaging studies are exploring the detection of ER-positive lesions. researchgate.net |
| Preclinical Biodistribution | Uterus, Ovaries | Animal models demonstrated high selective uptake of [¹⁸F]FES, validating its ER-targeting capability in these organs. mdpi.com |
| Clinical Trials | Uterus | An active clinical trial is assessing [¹⁸F]FES PET/CT for ER detection in recurrent or metastatic uterine cancer. cancer.gov |
Integration with Other Preclinical Molecular Imaging Probes
To gain a more comprehensive understanding of tumor biology, researchers are integrating [¹⁸F]FES imaging with other molecular imaging probes. This multi-tracer approach allows for the simultaneous or sequential assessment of different biological pathways, providing a more complete picture of tumor characteristics.
A common integration is the dual use of [¹⁸F]FES and [¹⁸F]FDG (Fluorodeoxyglucose). While [¹⁸F]FES visualizes ER expression and function, [¹⁸F]FDG measures glucose metabolism, which is often elevated in cancer cells. Comparing images from both tracers can reveal discrepancies between receptor expression and metabolic activity, which may have prognostic implications. cancer.gov This comparison is a subject of ongoing discussion and research to determine the clinical scenarios in which using both tracers is warranted. ajronline.orgnih.gov
Beyond [¹⁸F]FDG, there is potential to combine [¹⁸F]FES with probes that target other aspects of tumor physiology, such as hypoxia, angiogenesis, and cell proliferation. nih.gov Furthermore, novel ER-targeted tracers are being developed and compared against [¹⁸F]FES. For example, 4-fluoro-11β-methoxy-16α-¹⁸F-fluoroestradiol (¹⁸F-4FMFES) is a newer agent that has been compared with [¹⁸F]FES in a clinical trial to assess its diagnostic potential. snmjournals.org Researchers are also working on new estradiol (B170435) derivatives with different properties, such as altered lipophilicity, to overcome some of [¹⁸F]FES's limitations, like high liver retention. researchgate.netmdpi.com
| Probe Combination | Biological Process Targeted | Research Focus |
| [¹⁸F]FES + [¹⁸F]FDG | ER Expression + Glucose Metabolism | Investigating prognostic value of concordant/discordant findings; defining clinical utility. ajronline.orgnih.govcancer.gov |
| [¹⁸F]FES + Other Probes | ER Expression + Hypoxia, Angiogenesis, etc. | Exploring comprehensive tumor characterization in preclinical models. nih.gov |
| [¹⁸F]FES vs. ¹⁸F-4FMFES | Comparative ER Imaging | Phase II clinical trial to compare diagnostic potential in ER-positive breast cancer. snmjournals.org |
| Novel Estradiol Derivatives | ER Expression | Development of tracers with improved characteristics, such as lower liver uptake. mdpi.com |
Advancements in Radiosynthesis and Imaging Technology for Research Scales
The production of [¹⁸F]FES for research and clinical use is a complex process, and significant effort has been dedicated to improving its radiosynthesis. researchgate.net Historically, methods for producing [¹⁸F]FES were often hampered by inconsistent yields and lengthy purification procedures. researchgate.net Recent advancements have focused on automation, efficiency, and reproducibility.
Fully automated, one-pot synthesis modules are now more common, streamlining the production process. researchgate.netbjrs.org.br These systems perform the two-step synthesis from a precursor, such as 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE), followed by purification. bjrs.org.br Innovations in purification have also been critical. Many newer methods utilize solid-phase extraction (SPE) for purification, which is faster and simpler than the traditional high-performance liquid chromatography (HPLC) method. mdpi.comnih.govresearchgate.net
| Advancement | Description | Impact on Research |
| Automated Synthesis | Use of fully automated, one-pot radiomodular systems (e.g., Eckert & Ziegler, GE TRACERlab®). researchgate.netbjrs.org.br | Increased reproducibility, reduced operator intervention, and streamlined production. |
| Purification Methods | Shift from HPLC to Solid-Phase Extraction (SPE) with C18 cartridges. nih.govresearchgate.net | Faster and simpler purification, reducing overall synthesis time. |
| Heating Technology | Application of microwave heating for the radiolabeling step. mdpi.comnih.govosti.gov | Significant reduction in synthesis time compared to conventional heating. |
| Improved Yield & Purity | Optimized processes result in decay-corrected radiochemical yields of 30-35% and >99% purity. researchgate.net | Ensures high-quality, reliable tracer for research and clinical imaging. |
Unresolved Questions and Academic Research Priorities
Despite its approval and growing use, several unresolved questions about [¹⁸F]FES persist, forming the basis for current and future academic research priorities. These questions center on optimizing its clinical application, understanding its limitations, and expanding its utility.
A primary area of debate involves the clinical interpretation of [¹⁸F]FES PET/CT results. ajronline.orgnih.gov Key questions include:
Necessity of Dual Imaging: When is it necessary to perform both [¹⁸F]FES and [¹⁸F]FDG PET/CT scans? nih.gov
Interpreting Negative Scans: Does a negative [¹⁸F]FES PET/CT result definitively rule out a clinical response to endocrine therapy, or is further workup required? nih.gov
Informing Therapy Selection: How should quantitative data from [¹⁸F]FES scans, such as the Standardized Uptake Value (SUV), be used to guide the selection of specific endocrine therapies? ajronline.orgnih.gov A cutoff of SUVmax < 1.5 has been explored to predict response, but its application remains a research focus. ecog-acrin.org
Role vs. Biopsy: Should [¹⁸F]FES imaging supplement or, in some cases, replace immunohistochemistry (IHC) for determining ER status, especially when biopsies are risky or inconclusive? nih.govsnmjournals.org
Another major research priority is addressing the tracer's known limitations. The high physiologic uptake and excretion of [¹⁸F]FES by the liver can obscure the detection of liver metastases. researchgate.net This has prompted research into alternative ER-targeted tracers with more favorable biodistribution profiles. mdpi.comresearchgate.net
Finally, a significant priority is to continue investigating the value of [¹⁸F]FES in non-breast malignancies. ajronline.orgnih.gov Expanding its application to cancers of the uterus, ovaries, and other ER-expressing tumors is a key avenue for future research that could broaden the impact of this imaging agent. researchgate.net Clinical trials are underway to formally evaluate the utility of [¹⁸F]FES in these other contexts, for example, to determine its value for patients for whom a biopsy is not feasible. ecog-acrin.orgmycancergenome.org
Q & A
Basic Research Questions
Q. How is 16alpha-Fluoroestradiol synthesized and validated for use in positron emission tomography (PET) imaging?
- Methodological Answer : The synthesis involves fluorination of estradiol derivatives using [18F]fluoride, followed by purification via high-performance liquid chromatography (HPLC) to achieve radiochemical purity >95% . Characterization includes mass spectrometry for molecular weight confirmation (290.37 g/mol) and autoradiography to validate binding affinity to estrogen receptors (ERs). In vitro validation uses ER-positive cell lines (e.g., MCF-7) to measure uptake specificity, with competitive binding assays using unlabeled estradiol to confirm receptor-mediated uptake .
Q. What are the key pharmacokinetic properties of this compound in preclinical models?
- Methodological Answer : In rats, FES exhibits rapid blood clearance (t1/2 = 15–30 minutes) and high ER-specific uptake in target tissues (e.g., uterus, ovaries). Biodistribution studies in Sprague-Dawley rats show <1% residual blood activity at 60 minutes post-injection, with hepatic and renal clearance pathways dominating . Metabolism studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) identify glucuronidation as the primary metabolic pathway, with <5% unchanged FES excreted in urine .
Q. How is ER binding affinity quantified in vitro, and what are the typical results for FES?
- Methodological Answer : ER binding is assessed via competitive displacement assays using tritiated estradiol ([3H]E2) in ER-positive cell lysates. FES demonstrates a dissociation constant (Kd) of 0.5–1.0 nM, comparable to native estradiol, confirming high ER affinity. Data analysis employs Scatchard plots or nonlinear regression models (e.g., one-site vs. two-site binding) to differentiate specific vs. nonspecific binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hERG potassium channel inhibition data for FES?
- Methodological Answer : Discrepancies in hERG inhibition (e.g., 1.4% vs. 80% in controls) arise from solubility limits of FES in aqueous buffers. To address this, use alternative solvents (e.g., DMSO with <0.3% final concentration) or patch-clamp electrophysiology at higher concentrations (up to 8 ng/mL). Include positive controls (e.g., terfenadine) to validate assay sensitivity. Statistical analysis via ANOVA with post-hoc tests (e.g., Tukey’s) can clarify dose-response relationships .
Q. What experimental design optimizes the predictive value of FES-PET for endocrine therapy response in breast cancer?
- Methodological Answer : Prospective clinical trials should include baseline FES-PET scans (standardized uptake value [SUV] threshold: ≥1.8) and follow-up FDG-PET scans 7–10 days post-tamoxifen initiation. Responders show a ≥20% increase in FDG uptake ("metabolic flare") and >50% reduction in FES uptake (ER blockade). Stratify patients by ER+ tumor heterogeneity using SUV coefficient of variation (CV) to account for sampling bias in biopsy-based ER assays .
Q. How do interspecies differences in FES metabolism impact translational toxicity studies?
- Methodological Answer : Rats exhibit higher FES glucuronidation rates than humans, necessitating allometric scaling (e.g., body surface area adjustment) for dose extrapolation. In vitro hepatocyte assays (human vs. rodent) can identify species-specific metabolites. Toxicity studies should include ER-negative tissues (e.g., liver, kidney) to assess off-target effects, with histopathology and serum biomarkers (e.g., ALT, creatinine) monitored for 14–28 days .
Q. What frameworks are recommended for designing studies on FES-driven ER signaling dynamics?
- Methodological Answer : Use the PICOT framework:
- Population : ER+ breast cancer patients with metastatic lesions.
- Intervention : FES-PET imaging pre/post-therapy.
- Comparison : FDG-PET or biopsy-based ER status.
- Outcome : Progression-free survival (PFS) at 6 months.
- Time : Follow-up at 3-month intervals.
Apply FINER criteria to ensure feasibility (e.g., sample size ≥40) and novelty (e.g., correlation of ER blockade magnitude with clinical flare) .
Data Contradiction and Validation
Q. Why do some studies report low carcinogenicity for fluorinated estradiols compared to native estradiol?
- Methodological Answer : Fluorination at the 16α position blocks metabolic activation to catechol estrogens, which form DNA adducts. Validate this via Ames tests (negative mutagenicity for FES vs. positive for estradiol) and in vivo tumorigenicity models (e.g., DMBA-induced rat mammary tumors). Use LC-MS to quantify stable vs. reactive metabolites in hepatic microsomes .
Q. How should researchers address variability in FES uptake measurements across PET imaging platforms?
- Methodological Answer : Standardize imaging protocols using NEMA NU 2-2018 guidelines for scanner calibration. Implement phantom studies with FES-doped agarose gels to assess SUV reproducibility. Use harmonization tools (e.g., ComBat algorithm) to correct for inter-scanner variability in multicenter trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
